4-Chloro-3-(trifluoromethyl)benzonitrile

Physical Property Crystallinity Handling

Medicinal chemistry teams targeting VEGFR-2 (KDR) kinase for anti-angiogenic therapy face a synthetic bottleneck: scaffolds lacking orthogonal reactivity require protecting group strategies that inflate step count and erode yield. 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) resolves this with three chemoselective handles-Cl for Suzuki/Buchwald-Hartwig coupling, CN for reduction or hydrolysis, and CF₃ for metabolic stability and lipophilicity-enabling sequential diversification without protecting groups. Validated in KDR inhibitor programs (IC₅₀ 68.9 nM). The crystalline solid (mp 63-67°C) ensures accurate gravimetric dispensing and permits purification by recrystallization rather than distillation, reducing both energy costs and equipment complexity. Available from research to bulk quantities at ≥98% purity.

Molecular Formula C8H3ClF3N
Molecular Weight 205.56 g/mol
CAS No. 1735-54-2
Cat. No. B167759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethyl)benzonitrile
CAS1735-54-2
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)Cl
InChIInChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
InChIKeyVBPYHJRQZZCFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(trifluoromethyl)benzonitrile: Multi-Functional Building Block


4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) is an aromatic nitrile featuring a 1,2,4-substitution pattern that combines a chloro leaving group, a strongly electron-withdrawing trifluoromethyl group, and a nitrile functionality on a single benzene ring. This specific arrangement yields a white to yellow crystalline solid with a molecular formula of C₈H₃ClF₃N and a molecular weight of 205.56 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, with its reactivity profile defined by three orthogonal functional handles: the chlorine atom undergoes transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nitrile group can be hydrolyzed to carboxylic acids/amides or reduced to primary amines, and the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability to downstream derivatives [2]. These properties have established 4-chloro-3-(trifluoromethyl)benzonitrile as a privileged scaffold in the synthesis of kinase inhibitors [3], agrochemicals , and functional materials.

1
Cross-coupling ready via chloro handle
2
Nitrile group for amide/amine conversion
3
Reported lipophilicity contribution of CF3 group

Why 4-Chloro-3-(trifluoromethyl)benzonitrile Cannot Be Replaced


The procurement of 4-chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) cannot be substituted with simpler benzonitrile analogs without fundamentally altering reaction outcomes and final product properties. The chloro substituent at the 4-position is essential for cross-coupling reactivity, while the trifluoromethyl group at the 3-position provides a specific electronic environment and lipophilicity profile that cannot be replicated by non-fluorinated or differently substituted analogs [1]. For example, 3-(trifluoromethyl)benzonitrile (CAS 368-77-4) lacks the chloro leaving group entirely, rendering it inactive in palladium-catalyzed cross-coupling reactions. Positional isomers such as 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 320-60-5) present a different substitution pattern that alters regioselectivity and steric accessibility. Furthermore, replacing chlorine with bromine (e.g., 4-bromo-3-(trifluoromethyl)benzonitrile, CAS 1735-53-1) changes the reactivity profile in cross-coupling and nucleophilic substitution, while also significantly altering physical properties such as melting point and density [2]. The quantitative evidence presented in Section 3 demonstrates that each structural modification produces measurable, and often detrimental, changes in critical performance parameters for both synthetic and biological applications.

3-(Trifluoromethyl)benzonitrile
Lacks chloro handle for cross-coupling; may require synthesis route redesign.
2-Chloro-5-(trifluoromethyl)benzonitrile
Positional isomer alters regioselectivity and steric access; reactivity profile may differ.
4-Bromo-3-(trifluoromethyl)benzonitrile
Higher density and melting point; physical handling and reactivity may shift.

4-Chloro-3-(trifluoromethyl)benzonitrile: Comparative Evidence


Crystalline Solid Handling Advantage

4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) is a crystalline solid at room temperature with a melting point of 63-67°C [1], in stark contrast to its des-chloro analog 3-(trifluoromethyl)benzonitrile (CAS 368-77-4), which is a colorless liquid with a melting point of 14.5°C [2]. This 50°C difference in melting point translates directly to practical handling advantages: the solid form eliminates solvent evaporation concerns during weighing, reduces volatility-related loss, and enables simpler purification via recrystallization rather than distillation. The bromo analog 4-bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1) is also a solid but has a higher melting point of 80-84°C [3], which may require additional heating during certain processing steps. The target compound occupies a favorable middle ground—solid at ambient conditions yet melts at a temperature readily accessible with standard laboratory heating equipment.

Melting Point
Head-to-head
63–67 °C (crystalline) vs. 14.5 °C (liquid, des-Cl analog)
Solid form eases handling and accurate weighing.
Physical Property Crystallinity Handling Storage

Density: Stoichiometry and Scale-Up

The density of 4-chloro-3-(trifluoromethyl)benzonitrile is predicted to be 1.43 ± 0.1 g/cm³ . This value is approximately 11.7% higher than the density of 3-(trifluoromethyl)benzonitrile, which measures 1.28 g/cm³ at 20°C [1]. In practical terms, this means that for reactions conducted on a volumetric basis or during solvent volume calculations, the same mass of target compound occupies 11% less volume than the des-chloro analog. Conversely, the bromo analog 4-bromo-3-(trifluoromethyl)benzonitrile has a substantially higher density of 1.71 ± 0.1 g/cm³ [2], which is 19.6% greater than the target compound. This density hierarchy (des-chloro < target < bromo) has direct implications for reactor loading calculations, shipping logistics, and inventory management in multi-kilogram manufacturing campaigns.

Density
Head-to-head
1.43 ± 0.1 g/cm³ vs. 1.28 g/cm³ (des-Cl); +11.7%
Volume-efficient for scale-up planning.
Predicted density; experimental verification advised.
Density Stoichiometry Scale-Up Process Chemistry

Kinase Inhibition Potency (KDR)

Derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety demonstrate potent kinase inhibitory activity. A representative compound, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (compound 5a), exhibits an IC50 value of 0.0689 µM (68.9 nM) against Kinase insert Domain-containing Receptor (KDR/VEGFR-2) [1]. This sub-100 nM potency validates the 4-chloro-3-(trifluoromethyl)phenyl group as an effective pharmacophore for kinase inhibitor design. In contrast, analogs lacking the chlorine substituent or bearing alternative substitution patterns would be expected to show significantly altered binding affinity due to changes in both steric fit and electronic distribution within the kinase ATP-binding pocket. Additional validation comes from BindingDB entries showing derivatives of this scaffold with IC50 values of 142 nM (B-Raf V600E mutant), 271 nM (wild-type B-Raf) [2], and 244 nM (ABL1 kinase) [3], confirming broad kinase inhibitory potential across multiple targets.

KDR Kinase Inhibition
Class-level
IC50 68.9 nM (KDR, compound 5a); B-Raf 142 nM, ABL1 244 nM
Reported scaffold potency supports kinase inhibitor design.
Derivative-specific; results may vary with substitution.
Kinase Inhibition KDR IC50 Medicinal Chemistry Anticancer

Synthetic Versatility: Three Orthogonal Handles

4-Chloro-3-(trifluoromethyl)benzonitrile possesses three chemically orthogonal functional groups that enable sequential, chemoselective transformations without protecting group manipulation. The chlorine atom at the 4-position undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids/esters [1], as well as Buchwald-Hartwig amination and Sonogashira coupling. The nitrile group can be hydrolyzed to a carboxylic acid or primary amide, reduced to a benzylamine, or converted to a ketone via Grignard addition [2]. The trifluoromethyl group at the 3-position exerts a strong electron-withdrawing effect (σp ≈ 0.54) that activates the aromatic ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic substitution, providing predictable regiochemical control . This orthogonal reactivity profile contrasts sharply with simpler benzonitriles such as 3-(trifluoromethyl)benzonitrile (CAS 368-77-4), which lacks a leaving group and therefore cannot participate in cross-coupling chemistry. Similarly, positional isomers like 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 320-60-5) present a different substitution pattern (1,2,4 vs. 1,2,5) that alters both steric accessibility and electronic distribution, potentially reducing cross-coupling yields due to ortho-substituent effects.

Synthetic Versatility
Reported
3 orthogonal handles: Cl (cross-coupling), CN (reduction/hydrolysis), CF3 (electronic tuning)
Enables sequential diversification without protecting groups.
Based on established organic chemistry principles.
Cross-Coupling Suzuki-Miyaura Nucleophilic Substitution Diversification Building Block

4-Chloro-3-(trifluoromethyl)benzonitrile: Optimal Applications


KDR Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting VEGFR-2 (KDR) for anti-angiogenic cancer therapy should prioritize 4-chloro-3-(trifluoromethyl)benzonitrile as a key intermediate. The 4-chloro-3-(trifluoromethyl)phenyl urea scaffold has demonstrated IC50 values as low as 68.9 nM against KDR , validating this substitution pattern as a potent pharmacophore. The electron-withdrawing trifluoromethyl group enhances binding through both hydrophobic interactions and electrostatic effects within the kinase ATP pocket, while the chlorine substituent provides a vector for further diversification via cross-coupling. This scaffold also shows activity against B-Raf (142-271 nM) and ABL1 (244 nM) [1], offering potential for polypharmacology or backup series exploration.

Multi-Kilogram Process: Crystalline Intermediates

Process development and manufacturing campaigns that demand accurate weighing, minimal volatility, and straightforward purification should select 4-chloro-3-(trifluoromethyl)benzonitrile over liquid analogs. Its melting point of 63-67°C ensures the compound remains a free-flowing crystalline solid at ambient temperatures, eliminating solvent loss and concentration errors common with liquid alternatives such as 3-(trifluoromethyl)benzonitrile (mp 14.5°C) [1]. The crystalline nature also enables purification by recrystallization rather than fractional distillation, reducing energy costs and simplifying equipment requirements. The moderate density (1.43 g/cm³) provides predictable volumetric handling without the extremes of the bromo analog (1.71 g/cm³) , facilitating accurate reactor loading calculations in pilot plant and commercial manufacturing settings.

Protecting-Group-Free Sequential Diversification

Parallel synthesis and compound library construction benefit significantly from the orthogonal reactivity of 4-chloro-3-(trifluoromethyl)benzonitrile. The three distinct functional handles—chloro for cross-coupling, nitrile for reduction/hydrolysis, and trifluoromethyl for electronic tuning—enable sequential, chemoselective transformations that avoid protecting group installation and removal steps . This reduces the overall step count and improves synthetic efficiency in multi-step sequences. In contrast, analogs such as 3-(trifluoromethyl)benzonitrile lack a leaving group for cross-coupling, severely limiting diversification options. The 1,2,4-substitution pattern of the target compound also provides superior regiochemical predictability compared to positional isomers such as 2-chloro-5-(trifluoromethyl)benzonitrile, where ortho-substituent effects can reduce cross-coupling yields [1].

Agrochemical Synthesis: Lipophilicity and Stability

The synthesis of crop protection agents, particularly fungicides and herbicides, demands building blocks that impart favorable physicochemical properties to final active ingredients. 4-Chloro-3-(trifluoromethyl)benzonitrile serves as a key intermediate in the development of various agrochemicals , with the trifluoromethyl group conferring enhanced lipophilicity (improving foliar uptake and translocation) and increased metabolic stability (extending field half-life). The chlorine atom provides a handle for late-stage diversification, while the nitrile group can be retained or transformed depending on the target profile. The crystalline solid form with a melting point of 63-67°C [1] also facilitates storage and handling in agricultural formulation facilities, which often operate under less stringent climate control than pharmaceutical manufacturing suites.

Application
Selection Property
Validation Focus
KDR/VEGFR-2 inhibitor research
CF3-phenyl urea scaffold for kinase binding
Kinase inhibition assay validation
Scale-up synthesis and process chemistry
Crystalline solid at ambient conditions
Handling and weighing accuracy
Parallel library synthesis
Three orthogonal reactive handles
Sequential cross-coupling and nitrile chemistry
Agrochemical intermediate development
Reported lipophilicity and stability contribution
Foliar uptake and field stability studies

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